![molecular formula C9H11NO B170678 (6R,7S)-7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-6-ol CAS No. 17948-42-4](/img/structure/B170678.png)

(6R,7S)-7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-6-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

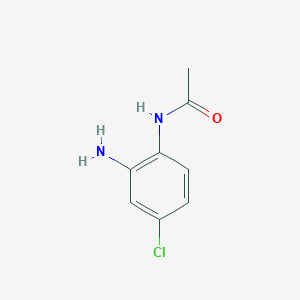

(6R,7S)-7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-6-ol can be synthesized through various synthetic routes. One common method involves the extraction of the compound from the stem bark of Strychnos darienensis using an alcoholic solvent . The extracted compound is then purified through a series of chromatographic techniques to obtain pure venoterpine. Industrial production methods typically involve large-scale extraction and purification processes to ensure a consistent supply of the compound for research purposes .

Analyse Chemischer Reaktionen

(6R,7S)-7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-6-ol undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of venoterpine can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

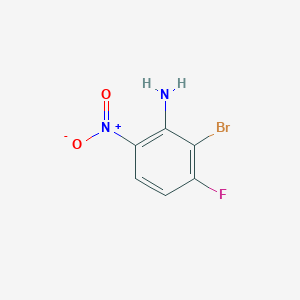

Wissenschaftliche Forschungsanwendungen

(6R,7S)-7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-6-ol has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the reactivity of pyridine derivatives . In biology, venoterpine has been investigated for its potential anti-aging effects and its ability to protect human skin cells from oxidative stress . In medicine, it is being explored for its potential therapeutic applications in treating age-related diseases and conditions . Additionally, venoterpine is used in the industry for the development of anti-aging skincare products .

Wirkmechanismus

The mechanism of action of venoterpine involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating the activity of certain enzymes and proteins involved in oxidative stress and cellular aging . (6R,7S)-7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-6-ol has been shown to enhance the antioxidant defense system of cells, thereby protecting them from damage caused by reactive oxygen species . This protective effect is thought to be mediated through the activation of specific signaling pathways that regulate cellular stress responses .

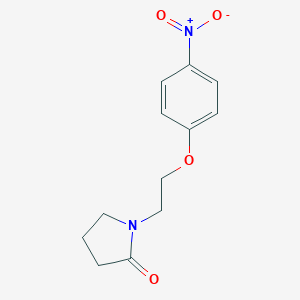

Vergleich Mit ähnlichen Verbindungen

(6R,7S)-7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-6-ol is unique among pyridine derivatives due to its specific anti-aging properties. Similar compounds include other pyridine alkaloids such as nicotine and anabasine, which also have biological activities but differ in their specific effects and applications . Unlike nicotine, which is primarily known for its stimulant effects, venoterpine is recognized for its potential therapeutic benefits in anti-aging research . Another similar compound is gentialutine, which shares structural similarities with venoterpine but has different biological activities .

Eigenschaften

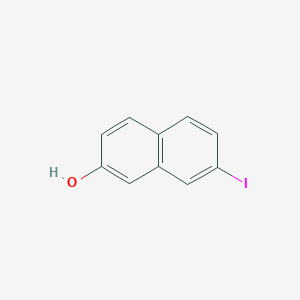

CAS-Nummer |

17948-42-4 |

|---|---|

Molekularformel |

C9H11NO |

Molekulargewicht |

149.19 g/mol |

IUPAC-Name |

(6S,7R)-7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-6-ol |

InChI |

InChI=1S/C9H11NO/c1-6-8-5-10-3-2-7(8)4-9(6)11/h2-3,5-6,9,11H,4H2,1H3/t6-,9+/m1/s1 |

InChI-Schlüssel |

IOIGOIPHPUCFOB-MUWHJKNJSA-N |

SMILES |

CC1C(CC2=C1C=NC=C2)O |

Isomerische SMILES |

C[C@H]1[C@H](CC2=C1C=NC=C2)O |

Kanonische SMILES |

CC1C(CC2=C1C=NC=C2)O |

Aussehen |

Cryst. |

melting_point |

130-132°C |

Physikalische Beschreibung |

Solid |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is venoterpine and where is it found?

A1: Venoterpine is a monoterpenoid alkaloid originally isolated from the fruits of Alstonia venenata R.Br. []. It has since been found in other plant species, including Strychnos pungens, Camptotheca acuminata, Alstonia angustiloba, Vinca pusilla, and Rauvolfia serpentina [, , , , ].

Q2: What is the molecular formula and weight of venoterpine?

A2: The molecular formula of venoterpine is C16H22N2O, and its molecular weight is 258.36 g/mol [, ].

Q3: Has the structure of venoterpine been confirmed?

A4: Yes, the structure of venoterpine has been determined and confirmed using various techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy. Researchers have also established its absolute configuration [, ].

Q4: What is the significance of finding venoterpine alongside other bioactive compounds?

A5: The co-occurrence of venoterpine with other known bioactive compounds, like camptothecin in Camptotheca acuminata and various alkaloids in Alstonia angustiloba, suggests potential synergistic effects and warrants further investigation into its possible contributions to the overall therapeutic properties of these plants [, , ].

Q5: Are there any studies exploring the potential of venoterpine in treating sepsis?

A6: A metabolomics study identified venoterpine as one of ten potential biomarkers in the plasma of sepsis patients. This suggests that venoterpine levels could be investigated further for its potential role in sepsis diagnosis or monitoring [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4'-Cyano-4-[3-(acryloyloxy)propoxy]biphenyl](/img/structure/B170597.png)

![3-Tert-butyl 6-ethyl 3-azabicyclo[3.1.0]hexane-3,6-dicarboxylate](/img/structure/B170621.png)

![4'-(Aminomethyl)-3',6'-dihydroxy-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one](/img/structure/B170657.png)